Cas no 156162-10-6 (4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
![4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- structure](https://it.kuujia.com/scimg/cas/156162-10-6x500.png)
156162-10-6 structure
Nome del prodotto:4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
- Maackiaflavanone
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-,(2S)- (9CI)
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-,(S)-
- HY-N8824
- (2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- 156162-10-6
- CS-0149133
- AKOS040762008
- DA-55153
- BDBM645352
- US20240016777, Table1a.2
-
- Inchi: InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1
- Chiave InChI: DVNXMSLAHMVXOH-DEOSSOPVSA-N
- Sorrisi: C/C(=C/CC1C(O)=CC(O)=C([C@@H]2CC(=O)C3=C(C=C(C(C/C=C(\C)/C)=C3O2)OC)O)C=1)/C
Proprietà calcolate
- Massa esatta: 438.20423867g/mol
- Massa monoisotopica: 438.20423867g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 707
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 96.2Ų
- XLogP3: 6.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 655.9±55.0 °C at 760 mmHg
- Punto di infiammabilità: 220.7±25.0 °C
- Pressione di vapore: 0.0±2.0 mmHg at 25°C
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4472-100 mg |
Maackiaflavanone |
156162-10-6 | 100MG |
¥735.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4472-100 mg |
Maackiaflavanone |
156162-10-6 | 98% | 100MG |
¥ 735 | 2023-07-10 | |
A2B Chem LLC | AF03307-5mg |
Maackiaflavanone |
156162-10-6 | 95% | 5mg |
$2780.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43190-5 mg |
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- |
156162-10-6 | 5mg |
¥5120.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4472-100mg |
Maackiaflavanone |
156162-10-6 | 100mg |
¥ 735 | 2024-07-19 |
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Letteratura correlata
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
156162-10-6 (4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-) Prodotti correlati
- 19879-30-2(Bavachinin)
- 34981-26-5(Kurarinone)
- 23057-55-8(4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 31524-62-6(Isobavachin)
- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 101236-50-4(Kushenol L)
- 19879-32-4(Bavachin)
- 121927-91-1(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-5,7-dihydroxy-,(2S)-)
- 2639445-49-9(5-{(benzyloxy)carbonylamino}-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid)
- 1251702-80-3(N-(4-ethylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:156162-10-6)Maackiaflavanone

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta